9-(p-Nitrobenzyl)-9H-purin-6-ol
Description
9-(p-Nitrobenzyl)-9H-purin-6-ol is a purine derivative characterized by a hydroxyl group at position 6 and a p-nitrobenzyl substituent at position 9 of the purine core. The p-nitrobenzyl group introduces strong electron-withdrawing effects, influencing reactivity, stability, and biological interactions compared to other substituents.
Properties
CAS No. |
13233-86-8 |
|---|---|
Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
9-[(4-nitrophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18) |
InChI Key |
AWOOIVCGPKFRJZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
Synonyms |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position 6/9) | Key Features |
|---|---|---|---|---|
| 9-(p-Nitrobenzyl)-9H-purin-6-ol* | C₁₂H₉N₅O₃ | 283.23 | -OH (6), p-nitrobenzyl (9) | Electron-withdrawing nitro group |
| 9-Benzyl-9H-purin-6-ol | C₁₂H₁₀N₄O | 242.24 | -OH (6), benzyl (9) | Lipophilic benzyl group |
| 9-Benzyl-2-chloro-9H-purin-6-ol | C₁₂H₉ClN₄O | 260.68 | -OH (6), Cl (2), benzyl (9) | Enhanced stability via Cl |
| 9-Phenyl-9H-purin-6-amines | C₁₁H₁₀N₆ | 226.24 | -NH₂ (6), phenyl (9) | Basic amine functionality |
*Inferred from analogs.
- Electron Effects : The p-nitrobenzyl group in this compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl group at position 6 compared to benzyl or phenyl analogs .
- Solubility: The nitro group may reduce solubility in non-polar solvents relative to benzyl derivatives but enhance water solubility due to polarity.
Reactivity and Stability
- Nitro Group Reactivity : The nitro group facilitates electrophilic substitution reactions and may participate in reduction reactions (e.g., conversion to an amine under catalytic hydrogenation) .
- Hydroxyl Group Acidity : The p-nitrobenzyl group increases the acidity of the 6-OH group compared to benzyl analogs, making it more reactive in alkylation or silylation reactions (cf. TMS derivatives in ).
- Stability : Chloro substituents (e.g., 2-chloro in 9-benzyl-2-chloro-9H-purin-6-ol) enhance resistance to enzymatic degradation compared to unsubstituted purines .
Analytical Characterization
- Mass Spectrometry : Purine-6-ol derivatives fragment via loss of the N9 substituent, generating protonated purin-6-ol (m/z 137) in positive-ion mode. The nitrobenzyl analog would exhibit a distinct [M+H]+ peak at m/z 284 .
- NMR : The nitro group’s deshielding effect would shift aromatic proton signals downfield compared to benzyl analogs (e.g., δ 7.5–8.5 ppm for nitrobenzyl vs. δ 7.2–7.4 ppm for benzyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
